molecular formula C33H42N6O9 B178906 Suc-Ala-Leu-Pro-Phe-PNA

Suc-Ala-Leu-Pro-Phe-PNA

Cat. No.: B178906
M. Wt: 666.7 g/mol
InChI Key: RGNLNVHDRHWWDQ-ZYEMSUIVSA-N
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Description

N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine 4-nitroanilide, commonly referred to as Suc-ALPF-pNA, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly valuable in the study of proteases, such as chymotrypsin and peptidyl-prolyl isomerases (PPIases), due to its ability to release a chromogenic product upon enzymatic cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ALPF-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Subsequent amino acids (proline, leucine, and alanine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the succinyl group and the 4-nitroanilide moiety .

Industrial Production Methods

Industrial production of Suc-ALPF-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Suc-ALPF-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and 4-nitroanilide groups releases 4-nitroaniline, which can be detected spectrophotometrically due to its yellow color under alkaline conditions .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic hydrolysis of Suc-ALPF-pNA is 4-nitroaniline, which serves as a chromogenic indicator in various assays .

Mechanism of Action

The mechanism of action of Suc-ALPF-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the phenylalanine and 4-nitroanilide groups is hydrolyzed, releasing 4-nitroaniline. This reaction is facilitated by the active site of the enzyme, which stabilizes the transition state and lowers the activation energy required for bond cleavage . The released 4-nitroaniline can be quantified spectrophotometrically, providing a measure of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-ALPF-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin and PPIases. Its ability to release a chromogenic product upon cleavage allows for easy and accurate measurement of enzyme activity .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

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